molecular formula C17H19N3O2S B054685 Desmethyl rabeprazole thioether CAS No. 117976-91-7

Desmethyl rabeprazole thioether

Cat. No.: B054685
CAS No.: 117976-91-7
M. Wt: 329.4 g/mol
InChI Key: WKTPBAPTLLDMKZ-UHFFFAOYSA-N
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Description

Desmethyl rabeprazole thioether is a metabolite of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is formed through the non-enzymatic reduction of rabeprazole and plays a significant role in the pharmacokinetics of rabeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethyl rabeprazole thioether can be synthesized through the reduction of rabeprazole. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reduction reactions using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Desmethyl rabeprazole thioether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Desmethyl rabeprazole thioether exerts its effects primarily through its role as a metabolite of rabeprazole. It is involved in the inhibition of the gastric H+/K+ ATPase enzyme, which reduces gastric acid secretion. This mechanism is similar to that of rabeprazole, although this compound itself is not the active form but rather a precursor in the metabolic pathway .

Comparison with Similar Compounds

Uniqueness: Desmethyl rabeprazole thioether is unique in its formation through non-enzymatic reduction and its specific role in the metabolic pathway of rabeprazole. Unlike rabeprazole sulfone, which is formed through enzymatic oxidation, this compound is formed through a simpler chemical reduction process .

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTPBAPTLLDMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569438
Record name 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117976-91-7
Record name 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117976-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl rabeprazole thioether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL RABEPRAZOLE THIOETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60DBG5I1US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

80 ml of ethanol was added to a mixture comprising 1.39 g (9.27 mmol) of 2-mercaptobenzimidazole, 2.0 g (9.27 mmol) of 2-chloromethyl-4-(3-hydroxypropoxy)-3-methylpyridine and 0.44 g (11.1 mmol) of sodium hydroxide. The obtained mixture was stirred at 50° C. for one hour. After the completion of the reaction, the reaction mixture was concentrated. The obtained residue was purified by silica gel column chromatography to obtain 1.7 g of the title compound (56%).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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